molecular formula C10H11NO B1405955 (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one CAS No. 1432793-65-1

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Cat. No. B1405955
M. Wt: 161.2 g/mol
InChI Key: PMWPKZKKSLTHPE-GQCTYLIASA-N
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Description

“(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one” is a chemical compound with the CAS Number: 1432793-65-1 and a linear formula of C10H11NO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3/b6-4+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.2 . It is stored in a dry, room temperature environment .

Scientific Research Applications

Structural Analysis and Antioxidant Activity

  • A study by (Yılmaz et al., 2020) focused on a novel phthalide derivative, which includes structural analysis using X-ray diffraction and theoretical calculations. The compound displayed antioxidant activities, evaluated through various assays.

Synthesis of [1,8]Naphthyridines

  • (Abbiati et al., 2002) described the efficient synthesis of 2,4-substituted [1,8]naphthyridines, leveraging compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one in palladium-catalyzed reactions.

Photoactive Complex Synthesis

  • Research by (Gobetto et al., 2006) involved synthesizing photoactive complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole, demonstrating significant electrochemical properties and potential applications in photophysics.

Schiff Base Synthesis

  • The work of (Linsha, 2015) explored the synthesis of Schiff bases, including one derived from 2-amino-3-methylpyridine, providing insight into its structural characterization.

FLAP Inhibition Studies

  • (Stock et al., 2011) investigated a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, utilizing compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one, which has applications in treating inflammation-related conditions.

Palladium-Catalyzed Imine Hydrolysis

  • A study by (Ahmad et al., 2019) demonstrated the use of 4-methylpyridin-2-amine in palladium-catalyzed imine hydrolysis, providing insight into mechanistic aspects of such reactions.

Platinum and Palladium Complexes

  • Research by (Ma et al., 2005) focused on synthesizing and studying the reactivity of platinum(II) and palladium(II) complexes with 6-(methylpyridin-2-yl)acetate, revealing insights into their potential bioactivity.

Decarbonylation Studies

  • A study by (Percino et al., 2007) investigated the decarbonylation of α-diketones, including derivatives of 6-methylpyridin-2-yl, to understand their mass fragmentation behavior.

Suzuki Cross-Coupling Reactions

  • (Ahmad et al., 2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, utilizing compounds related to (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one.

cis/trans-Isomers Determination

  • Research by (Yan-fang, 2007) focused on determining cis/trans-isomers and complete ~1H and ~(13)C assignments of aryl substituent 1,4-dicarbonyl derivatives.

Safety And Hazards

The compound has been assigned the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

(E)-4-(5-methylpyridin-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPKZKKSLTHPE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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